Propanoic-13C3 (sodium)

Description

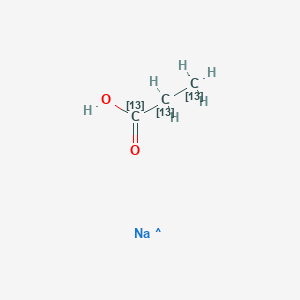

Propanoic-13C3 (sodium), also known as sodium propionate-13C3, is a stable isotope-labeled compound. It is the sodium salt of propanoic acid where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and quantification purposes due to its isotopic labeling.

Properties

Molecular Formula |

C3H6NaO2 |

|---|---|

Molecular Weight |

100.046 g/mol |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/i1+1,2+1,3+1; |

InChI Key |

AIISNCGKIQZINV-HCULJTSZSA-N |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)O.[Na] |

Canonical SMILES |

CCC(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic-13C3 (sodium) is synthesized by neutralizing propanoic acid-13C3 with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of propanoic acid-13C3 and sodium hydroxide in an aqueous solution, followed by evaporation of water to obtain the solid sodium propionate-13C3 .

Industrial Production Methods

Industrial production of propanoic-13C3 (sodium) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including crystallization and drying, to obtain the desired compound with high isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Propanoic-13C3 (sodium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form propanol-13C3.

Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Propanol-13C3.

Substitution: Various substituted propanoic acid derivatives depending on the reagents used.

Scientific Research Applications

Propanoic-13C3 (sodium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.

Biology: Employed in metabolic flux analysis to study cellular metabolism.

Medicine: Utilized in pharmacokinetic studies to track drug metabolism.

Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of propanoic-13C3 (sodium) is primarily related to its role as a metabolic tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the metabolic fate of propanoic acid and its derivatives in different biological systems .

Comparison with Similar Compounds

Similar Compounds

Sodium propionate-1-13C: Contains one carbon-13 isotope.

Sodium propionate-2-13C: Contains one carbon-13 isotope at the second carbon position.

Sodium propionate-2,3-13C2: Contains two carbon-13 isotopes at the second and third carbon positions

Uniqueness

Propanoic-13C3 (sodium) is unique due to its complete labeling with carbon-13 at all three carbon positions. This provides a higher degree of sensitivity and specificity in tracing studies compared to partially labeled compounds.

Q & A

Basic Research Questions

Q. How should Propanoic-13C3 sodium be incorporated into metabolic flux analysis experiments to ensure accurate tracing of short-chain fatty acid pathways?

- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with LC-MS or GC-MS for tracking <sup>13</sup>C incorporation. Design pulse-chase experiments where Propanoic-13C3 sodium is administered at physiological concentrations to avoid isotopic dilution. Include negative controls (unlabeled propionate) and validate tracer purity via NMR or high-resolution MS .

- Key Considerations : Optimize sampling intervals to capture dynamic metabolic fluxes, and calibrate instrumentation using <sup>13</sup>C standards to minimize baseline noise .

Q. What are the critical steps for verifying isotopic purity and chemical stability of Propanoic-13C3 sodium in experimental buffers?

- Methodological Answer :

Perform <sup>13</sup>C NMR to confirm isotopic enrichment ≥99% and absence of unlabeled contaminants.

Use mass spectrometry (e.g., Q-TOF) to detect degradation products under experimental conditions (e.g., pH, temperature).

Validate stability via long-term storage tests (e.g., -80°C vs. room temperature) with periodic re-analysis .

Q. How can researchers design controls to distinguish endogenous propionate metabolism from exogenous Propanoic-13C3 sodium contributions in in vivo studies?

- Methodological Answer :

- Administer unlabeled sodium propionate to a parallel cohort to establish baseline endogenous levels.

- Use isotopic ratio analysis (e.g., <sup>13</sup>C/<sup>12</sup>C) in plasma or tissue extracts to quantify exogenous contributions.

- Employ knockout models (e.g., gut microbiota-depleted mice) to isolate host vs. microbial metabolic pathways .

Advanced Research Questions

Q. How to resolve contradictory data on Propanoic-13C3 sodium’s metabolic flux in different tissue models (e.g., liver vs. adipose tissue)?

- Methodological Answer :

- Perform tissue-specific isotopomer analysis using <sup>13</sup>C metabolic flux analysis (MFA) to map compartmentalized pathways.

- Cross-validate with complementary tracers (e.g., <sup>2</sup>H-glucose) to assess crosstalk between glycolysis and propionate metabolism.

- Adjust LC-MS parameters (e.g., ionization mode, collision energy) to mitigate matrix effects in lipid-rich tissues .

- Critical Analysis : Discrepancies may arise from tissue-specific enzyme kinetics (e.g., propionyl-CoA synthetase activity) or differential isotope dilution effects.

Q. What computational frameworks are recommended for modeling <sup>13</sup>C labeling patterns from Propanoic-13C3 sodium in complex microbial communities?

- Methodological Answer :

- Use genome-scale metabolic models (GEMs) coupled with <sup>13</sup>C-MFA to predict community-level flux distributions.

- Apply tools like COBRA or INCA to integrate metagenomic data and refine pathway predictions.

- Validate models via targeted metabolite profiling of key intermediates (e.g., succinate, methylmalonyl-CoA) .

Q. How to optimize time-resolved <sup>13</sup>C tracing protocols for Propanoic-13C3 sodium in dynamic systems like circadian rhythm studies?

- Methodological Answer :

- Implement staggered dosing regimens synchronized with circadian timepoints.

- Use rapid sampling techniques (e.g., microdialysis) to capture transient metabolite pools.

- Pair with transcriptomic/proteomic data to correlate flux changes with enzyme expression rhythms .

Data Validation & Reproducibility

Q. What strategies mitigate batch-to-batch variability in Propanoic-13C3 sodium sourcing for longitudinal studies?

- Methodological Answer :

- Pre-screen multiple lots via NMR/MS and select suppliers with certified isotopic and chemical purity.

- Establish internal reference standards (e.g., a characterized "gold batch") for cross-batch normalization.

- Document lot numbers and analytical certificates in supplementary materials .

Q. How to address discrepancies between in vitro and in vivo tracer recovery rates for Propanoic-13C3 sodium?

- Methodological Answer :

- Quantitate tracer loss due to excretion (e.g., urinary <sup>13</sup>C-propionate) or microbial degradation in vivo.

- Use ex vivo systems (e.g., perfused organs) to isolate host-specific metabolism.

- Apply kinetic modeling (e.g., compartmental models) to reconcile in vitro/in vivo data .

Ethical & Documentation Standards

Q. What are the best practices for documenting Propanoic-13C3 sodium use in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.